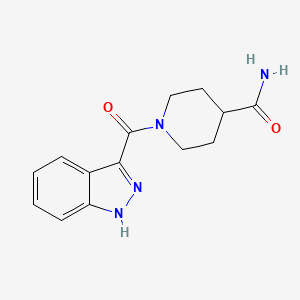

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c15-13(19)9-5-7-18(8-6-9)14(20)12-10-3-1-2-4-11(10)16-17-12/h1-4,9H,5-8H2,(H2,15,19)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNXNMDAGDFNBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=NNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and minimize byproducts .

Analyse Chemischer Reaktionen

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Medicine: It is being investigated for its potential use in drug development, particularly as a selective inhibitor of certain enzymes.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide and analogous piperidine-4-carboxamide derivatives:

Table 1: Structural and Functional Comparison of Piperidine-4-carboxamide Derivatives

*Calculated based on molecular formula C₁₄H₁₅N₅O₂.

Structural and Electronic Differences

- Indazole vs. This difference may influence binding affinity to targets like sEH or viral proteases .

- Substituent Effects : The presence of electron-withdrawing groups (e.g., 4-chlorobenzyl in 27g ) or electron-donating groups (e.g., methoxy in ) alters electronic density and steric bulk, impacting pharmacokinetic properties such as logP and metabolic stability.

Biologische Aktivität

1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indazole moiety linked to a piperidine ring, characterized by the following structural formula:

This unique structure contributes to its biological activity, particularly as a selective inhibitor of specific enzymes involved in various cellular processes.

Target and Mode of Action

The primary target of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is p21-activated kinase 1 (PAK1) . The compound inhibits PAK1 activity, leading to alterations in several signaling pathways, notably the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Biochemical Pathways Affected

Inhibition of PAK1 results in:

- Suppression of cell growth : The compound has demonstrated significant antiproliferative effects in various cancer cell lines.

- Reduced cell migration : This suggests potential applications in cancer metastasis prevention.

Anticancer Properties

Research indicates that 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide exhibits potent anticancer activity. In vitro studies have shown that the compound effectively inhibits the proliferation of several human cancer cell lines, including:

- H460 (lung cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colorectal cancer)

- SMMC-7721 (hepatocellular carcinoma)

The IC50 values for these cell lines demonstrate its efficacy in inhibiting cancer cell growth .

Anti-inflammatory Effects

Indazole derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Antibacterial Activity

The compound has also shown potential antibacterial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide:

Synthesis and Derivatives

The synthesis of 1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves several steps, including cyclization reactions that form the indazole core. Variations in the synthesis process can lead to different derivatives with altered biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.